ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate
Description
This compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a fused thiazole-pyridazine core substituted with a 3-methoxyphenyl group at position 7 and a methyl group at position 2. The acetyl-piperazine-1-carboxylate side chain enhances its solubility and bioavailability . Its synthesis likely involves condensation reactions between substituted thiazole precursors and hydrazine derivatives, as described for analogous thiazolo[4,5-d]pyridazines . The 3-methoxyphenyl substituent may influence electronic properties and binding interactions, akin to substituent effects observed in related aryl-heterocyclic systems .
Properties
IUPAC Name |
ethyl 4-[2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5S/c1-4-32-22(30)26-10-8-25(9-11-26)17(28)13-27-21(29)19-20(33-14(2)23-19)18(24-27)15-6-5-7-16(12-15)31-3/h5-7,12H,4,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEXFQKNQJOCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC(=CC=C4)OC)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing the effects observed in various studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing pathways related to inflammation and pain.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
These results indicate that the compound is particularly effective against breast and lung cancer cell lines, which is promising for further development as an anticancer agent.
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for its anti-inflammatory and analgesic properties. In animal models, it demonstrated a reduction in inflammation markers and pain response, suggesting potential applications in treating conditions like arthritis and neuropathic pain.
| Model | Effect Observed | Reference |
|---|---|---|
| Carrageenan-induced paw edema | Significant reduction in edema | |
| Formalin test for pain response | Decreased pain score compared to control |
Study on Antitumor Activity
A study published in Pharmaceutical Biology investigated the antitumor effects of this compound on a panel of cancer cell lines. The findings revealed that it induced apoptosis in tumor cells through the activation of caspase pathways.
"The compound exhibited a dose-dependent increase in apoptosis markers, suggesting a mechanism that involves the intrinsic apoptotic pathway."
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that the compound has favorable absorption characteristics, with a bioavailability of approximately 75% when administered orally in animal models. This characteristic is crucial for developing effective therapeutic regimens.
Comparison with Similar Compounds
Research Findings and Challenges
- Structural-Activity Relationships (SAR) : The 3-methoxyphenyl group may enhance selectivity for serotonin or dopamine receptors, as seen in related arylpiperazines . However, conflicting evidence exists for methoxy groups in thiazole systems, where electron-donating groups sometimes reduce binding affinity .
- Synthesis Challenges: Thiazolo[4,5-d]pyridazines require precise stoichiometry of hydrazine to avoid side products like selenazolo analogs, as noted in Specialist Periodical Reports .
Q & A
Q. What are the key structural features influencing the biological activity of this compound?
The compound’s activity is attributed to its hybrid heterocyclic core (thiazolo[4,5-d]pyridazinone) and the 3-methoxyphenyl substituent, which enhances lipophilicity and potential target binding. The piperazine-acetyl group improves solubility and pharmacokinetic properties. Structural analogs with similar moieties (e.g., methoxyphenyl or chlorophenyl groups) show enhanced anticancer and antimicrobial activities in comparative studies .
Q. What synthetic methodologies are commonly employed for this compound?
Synthesis involves multi-step reactions:
- Step 1 : Cyclocondensation of thioamide derivatives with α-keto esters to form the thiazolo[4,5-d]pyridazinone core.
- Step 2 : Acetylation of the piperazine ring under reflux conditions (195–230°C) using palladium on carbon (Pd/C) for hydrogenation .
- Step 3 : Final coupling with 3-methoxyphenylacetyl chloride. Yields vary (40–75%) depending on solvent purity and catalyst efficiency .
Q. How is the compound characterized post-synthesis?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Use continuous flow reactors to maintain consistent temperature and pressure, reducing side-product formation .
- Optimize catalyst loading (e.g., 5–10% Pd/C) and employ microwave-assisted synthesis to accelerate reaction kinetics .
- Monitor intermediates via TLC/HPLC to isolate high-purity precursors .
Q. What strategies address contradictions in spectral data interpretation?
Discrepancies in NMR signals (e.g., overlapping peaks) can be resolved by:
Q. How does the compound interact with biological targets?
Mechanistic studies suggest:
- Inhibition of kinases (e.g., VEGFR2) via competitive binding to the ATP pocket, as seen in analogs with IC₅₀ values of 0.5–2.0 μM .
- Interaction with DNA topoisomerase II , inducing apoptosis in cancer cells (HeLa IC₅₀ = 3.2 μM) .
- Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended to quantify binding affinities .
Q. What are the critical stability considerations for in vitro assays?
- pH-dependent degradation : Stable at pH 6–8 but hydrolyzes rapidly in acidic conditions (pH < 4).
- Thermal stability : Decomposes above 180°C (TGA data). Store lyophilized at -20°C under inert gas .
- Use DSC to identify polymorphic transitions affecting solubility .
Methodological Challenges & Solutions
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Modify substituents : Replace 3-methoxyphenyl with halogenated (e.g., 4-chlorophenyl) or bulkier groups (e.g., isopropyl) to assess steric effects.
- Fragment-based design : Test truncated analogs (e.g., thiazolo[4,5-d]pyridazinone core alone) to isolate pharmacophoric motifs.
- Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Q. How to resolve low reproducibility in biological assays?
- Standardize cell culture conditions (e.g., passage number, serum batch) to minimize variability.
- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays via orthogonal methods (e.g., flow cytometry vs. MTT) .
Q. What analytical approaches validate target engagement in vivo?
- Pharmacokinetic profiling : LC-MS/MS to measure plasma/tissue concentrations.
- Immunohistochemistry to assess target modulation (e.g., reduced phosphorylated kinase levels).
- Metabolite identification using UPLC-QTOF to rule off-target effects .
Comparative Data from Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
